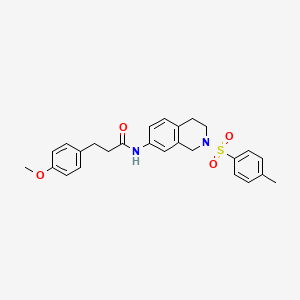
3-(4-methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide, also known as MTTP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is a derivative of tetrahydroisoquinoline and has been shown to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Catalytic Asymmetric Synthesis
Researchers have developed catalytic asymmetric synthesis routes for amino acid components common in the biosynthesis of tetrahydroisoquinoline alkaloids. This synthesis is crucial for understanding the chemical pathways and potential applications in producing bioactive molecules and pharmaceuticals (Tanifuji et al., 2016).
Neuroleptic Activity Evaluation
The synthesis of 8-aryltetrahydroisoquinolines, including the method for creating specific derivatives, has been described. These compounds, resembling the structure of interest, were evaluated for their dopamine antagonist properties and potential neuroleptic activity, highlighting their significance in neurological research (Ellefson et al., 1980).
Inhibition of Tubulin Polymerization
Studies have shown that methoxy-substituted 3-formyl-2-phenylindoles, related to the compound , inhibit tubulin polymerization, a key process in cell division. This research is vital for cancer therapy developments, as it explores compounds that could disrupt the mitotic process in cancer cells (Gastpar et al., 1998).
Cytotoxicity and QSAR Study
A study on N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives, closely related to the compound of interest, revealed cytotoxic properties against various cancer cell lines. QSAR analysis helped identify structural features contributing to cytotoxicity, providing a foundation for designing more effective anticancer agents (Pingaew et al., 2013).
Antitumor Agents Development
Research on 2-phenylquinolin-4-ones derivatives, which share structural similarities with the compound , led to the identification of potent antitumor agents. These compounds have been evaluated for cytotoxic activity, demonstrating the potential for new cancer treatment options (Chou et al., 2010).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-19-3-12-25(13-4-19)33(30,31)28-16-15-21-8-9-23(17-22(21)18-28)27-26(29)14-7-20-5-10-24(32-2)11-6-20/h3-6,8-13,17H,7,14-16,18H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVKOHWKKNKDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

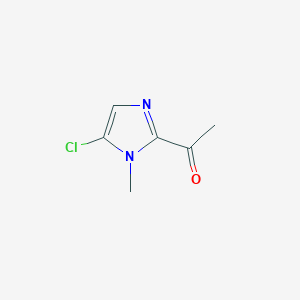
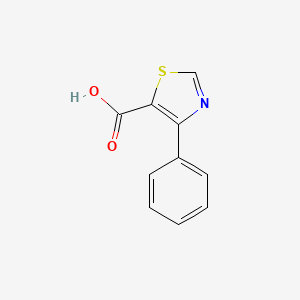
![4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde](/img/structure/B2844701.png)

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2844703.png)
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2844704.png)

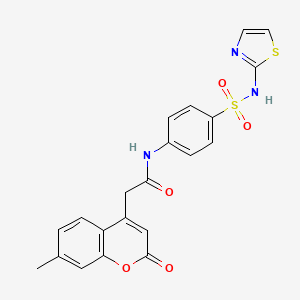
![(4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol hydrochloride](/img/structure/B2844710.png)
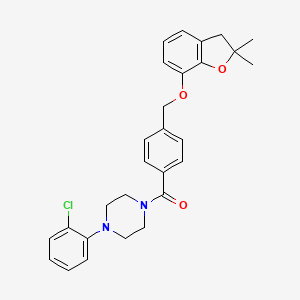
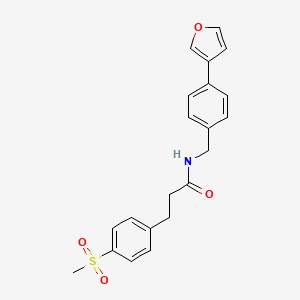
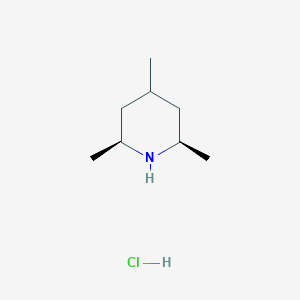
![N-(4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2844719.png)
